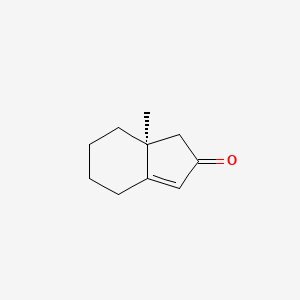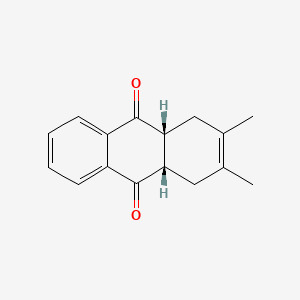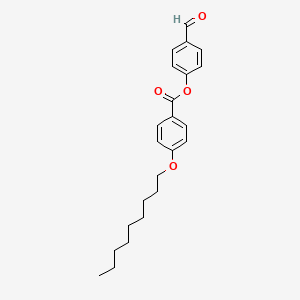
4-Formylphenyl 4-(nonyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylphenyl 4-(nonyloxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a benzoate moiety through a nonyloxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 4-(nonyloxy)benzoate typically involves a multi-step process. One common method is the esterification of 4-formylphenol with 4-(nonyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 4-(nonyloxy)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2/FeBr3).
Major Products Formed
Oxidation: 4-Carboxyphenyl 4-(nonyloxy)benzoate.
Reduction: 4-Hydroxymethylphenyl 4-(nonyloxy)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Formylphenyl 4-(nonyloxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Formylphenyl 4-(nonyloxy)benzoate largely depends on its functional groups:
Formyl Group: Can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products.
Aromatic Rings: Can undergo electrophilic substitution reactions, influencing the electronic properties of the compound.
Ester Linkage: Can be hydrolyzed under acidic or basic conditions, releasing the corresponding alcohol and acid.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Shares the formylphenyl moiety but differs in the presence of a boronic acid group instead of a benzoate ester.
4-Formylphenyl 4-(decyloxy)benzoate: Similar structure with a decyloxy linker instead of a nonyloxy linker.
Uniqueness
4-Formylphenyl 4-(nonyloxy)benzoate is unique due to its specific combination of functional groups and the nonyloxy linker, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in the synthesis of specialized materials and in applications requiring specific reactivity patterns .
Properties
CAS No. |
56800-34-1 |
|---|---|
Molecular Formula |
C23H28O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(4-formylphenyl) 4-nonoxybenzoate |
InChI |
InChI=1S/C23H28O4/c1-2-3-4-5-6-7-8-17-26-21-15-11-20(12-16-21)23(25)27-22-13-9-19(18-24)10-14-22/h9-16,18H,2-8,17H2,1H3 |
InChI Key |
OFISKMCGMUYAGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



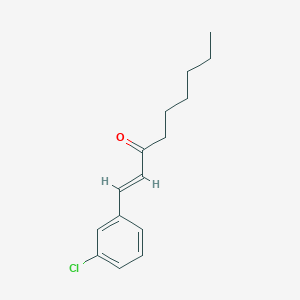

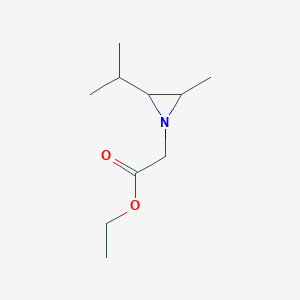
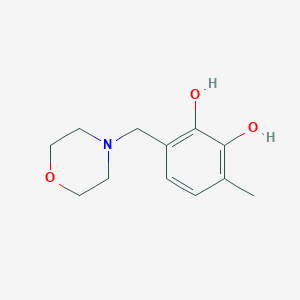
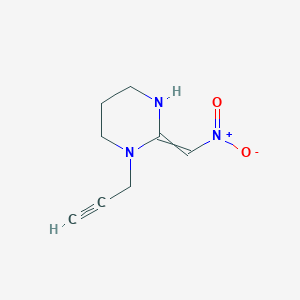
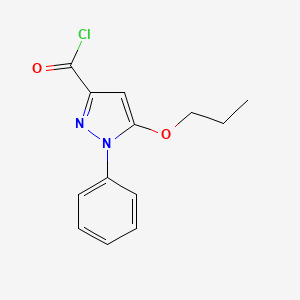

![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)

![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)

